molecular formula C17H17NO2S B415678 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole

2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole

Cat. No.: B415678
M. Wt: 299.4g/mol
InChI Key: DYQYQOCDPWWERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring, which is fused with a phenoxy-ethylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of 3,4-dimethylphenol with ethylene sulfide to form 2-(3,4-dimethylphenoxy)ethanethiol. This intermediate is then reacted with 2-aminobenzoic acid under dehydrating conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole stands out due to its unique combination of a benzooxazole ring and a phenoxy-ethylsulfanyl group.

Properties

Molecular Formula

C17H17NO2S

Molecular Weight

299.4g/mol

IUPAC Name

2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C17H17NO2S/c1-12-7-8-14(11-13(12)2)19-9-10-21-17-18-15-5-3-4-6-16(15)20-17/h3-8,11H,9-10H2,1-2H3

InChI Key

DYQYQOCDPWWERE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3O2)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3O2)C

Origin of Product

United States

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